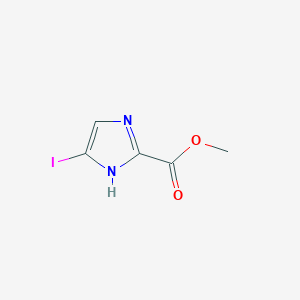

Methyl 4-iodo-1H-imidazole-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5IN2O2 |

|---|---|

Molecular Weight |

252.01 g/mol |

IUPAC Name |

methyl 5-iodo-1H-imidazole-2-carboxylate |

InChI |

InChI=1S/C5H5IN2O2/c1-10-5(9)4-7-2-3(6)8-4/h2H,1H3,(H,7,8) |

InChI Key |

AIDOQXZPSXYKSL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C(N1)I |

Origin of Product |

United States |

Synthetic Strategies for Methyl 4 Iodo 1h Imidazole 2 Carboxylate and Analogues

De Novo Imidazole (B134444) Ring Formation Approaches

The construction of the imidazole core with the desired substitution pattern from the ground up offers a direct route to complex derivatives. Methodologies in this category include multi-component reactions and cyclizations of specific precursors.

Multi-component Reactions (e.g., [4+1] Cyclization, etc.)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. orgsyn.org These reactions are advantageous for building molecular complexity in a convergent and atom-economical manner. orgsyn.orgrsc.org

One relevant approach is the iodine-mediated oxidative [4+1] cyclization. A study by Hu et al. demonstrated that 2,5-disubstituted imidazole-4-carboxylic derivatives can be synthesized from enamines and trimethylsilyl (B98337) azide (B81097) (TMSN₃). organic-chemistry.org In this reaction, the enamine acts as the four-atom component, while the azide serves as the one-nitrogen source. The process is mediated by iodine, which facilitates the oxidative cyclization. Mechanistic studies suggest the reaction proceeds through the sequential removal of two nitrogen atoms from the azide. organic-chemistry.org While this specific example yields a C4-carboxylic derivative, the principle of [4+1] cycloamination highlights a viable strategy for constructing the imidazole ring with a carboxylate moiety.

The following table summarizes a representative example of this type of reaction.

| Reactant 1 | Reactant 2 | Mediator | Product | Reference |

| Enamine | TMSN₃ | Iodine (I₂) | 2,5-disubstituted imidazole-4-carboxylic derivative | organic-chemistry.org |

Cyclization Reactions Utilizing Specific Precursors (e.g., 5-amino-1,2,3-triazoles)

An alternative de novo approach involves the transformation of pre-formed heterocyclic precursors that can rearrange to form the imidazole ring. A notable example is the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. This method provides an efficient pathway to novel 2-substituted 1H-imidazole derivatives.

The process begins with the synthesis of 5-amino-1,2,3-triazoles, which can be prepared via a dipolar azide-nitrile cycloaddition. These triazole precursors then undergo an acid-mediated transformation. This key step involves an intramolecular cyclization, followed by the opening of the triazole ring and the extrusion of dinitrogen gas (N₂). This generates a carbene intermediate which then proceeds to form the final imidazole product. This strategy has been successfully applied to generate a variety of 2-substituted imidazoles.

Functionalization of Pre-formed Imidazole Rings

This synthetic paradigm begins with a simple, often commercially available, imidazole ring, which is then elaborated through a sequence of reactions to install the required iodo and carboxylate functional groups. The order of these functionalization steps is a key strategic consideration.

Direct Iodination Methodologies

Direct iodination involves the introduction of an iodine atom onto the imidazole ring via an electrophilic substitution reaction. Imidazole is an electron-rich heterocycle, making it susceptible to electrophilic attack. The C4 and C5 positions are electronically similar and often both can be substituted.

The synthesis of 4-iodo-1H-imidazole can be achieved by treating imidazole with iodine in an alkaline aqueous solution. chemicalbook.comgoogle.com A common procedure involves dissolving imidazole and sodium hydroxide (B78521) in water, followed by the dropwise addition of an aqueous solution of iodine and sodium iodide. chemicalbook.com This method can lead to a mixture of iodinated products, including 4-iodo-1H-imidazole and 4,5-diiodo-1H-imidazole. google.comgoogle.com Selective synthesis often requires careful control of stoichiometry and reaction conditions, followed by purification. chemicalbook.comgoogle.com For the synthesis of the target molecule, this iodination step would likely be performed on a precursor such as Methyl 1H-imidazole-2-carboxylate. The electron-withdrawing nature of the carboxylate group at C2 would influence the regioselectivity of the iodination, directing the electrophile to the C4 or C5 position.

Disulfide-catalyzed electrophilic iodination using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) is another effective method for electron-rich aromatic compounds, including imidazoles. organic-chemistry.org

The table below outlines typical conditions for direct iodination of the basic imidazole ring.

| Imidazole Substrate | Reagents | Conditions | Product(s) | Reference(s) |

| 1H-Imidazole | Iodine, NaOH, NaI, H₂O | 0 °C, 6 hours | 4-iodo-1H-imidazole | chemicalbook.com |

| 1H-Imidazole | Iodine, Alkaline System | 0 - 120 °C, 2-24 hours | 4,5-diiodo-1H-imidazole | google.com |

Indirect Iodination via Halogen Exchange or Related Processes

Indirect iodination provides an alternative route, typically through a halogen exchange reaction where a bromo or chloro substituent is replaced by iodine. The Finkelstein reaction is the classic example of this transformation, involving the treatment of an alkyl halide with sodium iodide in acetone (B3395972). iitk.ac.inwikipedia.org

For heteroaromatic systems like imidazole, this reaction is more challenging. The "aromatic Finkelstein reaction" can be used for aryl chlorides and bromides but often requires a catalyst. wikipedia.org Copper(I) iodide, in combination with diamine ligands, has been shown to catalyze halogen exchange in aryl halides. lscollege.ac.in This suggests a plausible, though less direct, pathway for converting a precursor like Methyl 4-bromo-1H-imidazole-2-carboxylate into the desired iodo-analogue. The reaction is driven to completion by exploiting the differential solubility of the halide salts, where the resulting sodium bromide or chloride precipitates from the acetone solvent. wikipedia.org

| Reaction Name | Substrate Type | Reagents | Key Feature | Reference(s) |

| Finkelstein Reaction | Alkyl Halides | NaI in Acetone | Driven by precipitation of NaCl/NaBr | iitk.ac.inwikipedia.org |

| Aromatic Finkelstein Reaction | Aryl Halides | NaI, Cu(I) catalyst, diamine ligand | Catalytic process for less reactive substrates | lscollege.ac.in |

Introduction of the Carboxylate Moiety

Introducing the methyl carboxylate group at the C2 position of the imidazole ring is a critical step in syntheses that start with a pre-formed ring. Several methods exist for this transformation.

One common strategy involves the oxidation of a precursor aldehyde. Imidazole-2-carboxaldehyde can be synthesized from inexpensive starting materials and then oxidized to 1H-Imidazole-2-carboxylic acid using an oxidant like hydrogen peroxide. orgsyn.orgchemicalbook.com The resulting carboxylic acid can then be esterified with methanol (B129727) under acidic conditions to yield the desired methyl ester.

A more direct carboxylation approach involves the reaction of 4,5-disubstituted imidazoles with carbon dioxide under high pressure and temperature in the presence of a base, such as potassium carbonate. google.com This method directly installs the carboxylic acid group at the C2 position. This would be a viable route if starting from a 4-iodo-1H-imidazole precursor.

The table below summarizes key methods for introducing the C2-carboxylate group.

| Precursor | Reagents | Intermediate/Product | Reference(s) |

| Imidazole-2-carboxaldehyde | 1. H₂O₂ 2. Methanol, H⁺ | 1H-Imidazole-2-carboxylic acid / Methyl 1H-imidazole-2-carboxylate | chemicalbook.com |

| 4,5-disubstituted imidazole | CO₂, K₂CO₃ | 4,5-disubstituted imidazole-2-carboxylic acid | google.com |

| Oxime-hydroxylamine | Ethyl glyoxalate | 2-carboxylate substituted imidazole | rsc.org |

Methylation at the Nitrogen Position (N-alkylation)

The N-alkylation of unsymmetrically substituted imidazoles can lead to a mixture of regioisomers. The outcome of the methylation reaction is influenced by several factors, including the electronic nature of the substituents on the imidazole ring, the choice of the alkylating agent, and the reaction medium. otago.ac.nz Generally, the reaction can proceed through two main pathways depending on the conditions. In basic media, the imidazole anion is the reacting species, and the alkylation follows SE2cB kinetics. otago.ac.nz In this case, electron-withdrawing groups at the 4(5)-position deactivate the adjacent nitrogen atom, directing the electrophilic attack to the more remote nitrogen. otago.ac.nz The regioselectivity is governed by a combination of polar and steric factors. otago.ac.nz

Conversely, under neutral conditions, the free base of the imidazole is methylated in a process accepted as an SE2' mechanism. otago.ac.nz The tautomeric equilibrium of the imidazole ring plays a crucial role. For imidazoles with an electron-withdrawing substituent, the 4-substituted tautomer is often dominant. Although this tautomer is less reactive, its higher concentration can control the product ratio, leading to significant amounts of the 1-alkyl-5-substituted product. otago.ac.nz Steric hindrance is also a significant factor; as the size of the substituent or the incoming alkylating agent increases, there is a greater preference for alkylation at the less-hindered nitrogen atom. otago.ac.nz

For complex imidazoles, specific strategies like using a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group can enable highly regioselective N-alkylation. This "trans-N-alkylation" involves alkylating the N-3 position of a 1-SEM-protected imidazole, followed by the removal of the SEM group to yield the 1-alkylated imidazole. nih.gov

| Factor | Effect on Regioselectivity | Governing Principle | Reference |

|---|---|---|---|

| Reaction Medium (Base) | Alkylation occurs on the imidazole anion. Electron-withdrawing groups direct alkylation to the distal nitrogen. | Electronic Effects (Inductive) | otago.ac.nz |

| Reaction Medium (Neutral) | Alkylation is controlled by the dominant tautomer. Electron-withdrawing groups can lead to alkylation at the nitrogen adjacent to the less-substituted carbon. | Tautomeric Equilibrium | otago.ac.nz |

| Steric Hindrance | Larger substituents or alkylating agents favor alkylation at the less sterically hindered nitrogen. | Steric Effects | otago.ac.nz |

| Protecting Groups (e.g., SEM) | Allows for "trans-N-alkylation" by blocking one nitrogen, directing alkylation to the other, followed by deprotection. | Directed Synthesis | nih.gov |

Regioselective Synthesis of Iodinated and Carboxylated Imidazoles

Achieving the specific 2-carboxy, 4-iodo substitution pattern of the target molecule requires careful selection of synthetic methods that control the position of each functional group.

Direct iodination of the imidazole ring can be achieved using reagents like elemental iodine or N-iodosuccinimide (NIS). youtube.com However, these reactions can sometimes lead to multiple iodinations. youtube.com A common strategy to achieve regioselectivity is through directed ortho-metalation. This involves deprotonation of the imidazole ring at a specific position using a strong base, followed by quenching with an iodine source. The C-2 position is the most acidic and can be selectively lithiated and then iodinated. youtube.com

Another approach involves the reductive deiodination of a poly-iodinated precursor. For instance, 4-iodo-1H-imidazole can be prepared from 4,5-diiodo-imidazole by reacting it with a reducing agent such as sodium sulfite. google.com The synthesis of 2-haloimidazoles can be accomplished through the O-acylation of imidazole N-oxide fluoroborate complexes with tosyl halides, which then undergo a cine-substitution. researchgate.net Recent methods have also explored the tunable and regioselective iodination of imidazoheterocycles in water, using a combination of allylic alcohol and molecular iodine, where the reaction can be switched between allylation and iodination. organic-chemistry.org

The introduction of a carboxylate ester group at a specific position on the imidazole ring is a key synthetic challenge. Recent advances have provided several regiocontrolled methods. rsc.orgrsc.org For example, a method for synthesizing NH-imidazoles with an ester group at the C-2 position involves the reaction of oxime-hydroxylamines with ethyl glyoxalate. rsc.org The reaction proceeds through the formation of an N-oxide intermediate, which then cyclizes and aromatizes to yield the 2-carboxylate substituted imidazole. rsc.org

Other metal-catalyzed protocols allow for the regioselective incorporation of an ester moiety at either the C-4 or C-5 positions, depending on the specific synthetic route chosen. rsc.org Additionally, microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides provides a pathway to diversely functionalized imidazole-4-carboxylates. nih.gov

As discussed previously (Section 2.2.4), the regioselectivity of N-alkylation in unsymmetrical imidazoles is a critical consideration for synthesizing analogues. The outcome is a delicate interplay of electronic and steric factors. otago.ac.nz Electron-withdrawing groups, such as the iodo and carboxylate moieties in the target molecule's precursors, significantly influence which of the two ring nitrogens is alkylated. These groups decrease the nucleophilicity of the adjacent nitrogen (N-1), making the distal nitrogen (N-3) more susceptible to electrophilic attack, particularly when the reaction proceeds via the imidazole anion in basic conditions. otago.ac.nz

Steric effects also play a prominent role. Bulky groups at the C-4 or C-5 positions will sterically hinder the adjacent nitrogen, favoring alkylation at the more accessible nitrogen atom. otago.ac.nz For a reliable and high-yielding regiospecific synthesis, protecting group strategies are often employed. The use of the SEM protecting group allows for the initial alkylation of a 5-substituted 1-SEM-imidazole at the distal nitrogen, followed by deprotection to yield the desired N-alkyl-4-substituted imidazole regioisomer. nih.govclockss.org

Protecting Group Chemistry in Methyl 4-iodo-1H-imidazole-2-carboxylate Synthesis

In multi-step syntheses of complex molecules like this compound, protecting groups are essential tools. organic-chemistry.org They temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org For imidazoles, the N-H group is acidic and nucleophilic, often requiring protection to allow for selective functionalization at the carbon positions.

A variety of protecting groups have been developed for the imidazole nitrogen. Common examples include the trityl (Tr), arylmethoxymethyl, and p-toluenesulfonyl (Ts) groups. google.com The choice of protecting group depends on its stability to the reaction conditions planned for subsequent steps and the ease of its removal. For example, a trityl group can be cleaved by acid hydrolysis, while an arylmethoxymethyl group can be removed by hydrogenolysis. google.com

For syntheses involving lithiation, specific protecting groups are required. The t-butyldimethylsilyl (TBDMS) group at the 2-position can direct lithiation to the 5-position. rsc.org The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is particularly effective as it is stable under many reaction conditions but can be readily removed. acs.org Other easily introduced and removed protecting groups for the imidazole nitrogen include the 1-(1-ethoxyethyl) and dialkoxymethyl groups, which are useful for facilitating reactions at the C-2 position. acs.orgresearchgate.net The use of an appropriate protecting group on the nitrogen can be crucial for directing the iodination and carboxylation steps to the desired positions on the imidazole ring.

| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Reference |

|---|---|---|---|---|

| Trityl | Tr | Trityl chloride, base | Acid hydrolysis (e.g., dilute HCl or acetic acid) | google.com |

| p-Toluenesulfonyl | Ts | Tosyl chloride, base | Reductive or hydrolytic methods | google.com |

| [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEM chloride, base | Fluoride ion (e.g., TBAF) or acid | nih.govacs.org |

| t-Butyldimethylsilyl | TBDMS | TBDMS chloride, base | Fluoride ion or acid | rsc.org |

| 1-(1-Ethoxyethyl) | EE | Ethyl vinyl ether, acid catalyst | Mild acid hydrolysis | acs.org |

Recent Advances and Green Chemistry Principles in Imidazole Synthesis

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign. researchgate.net The synthesis of imidazoles has benefited significantly from the application of green chemistry principles, leading to cleaner and more sustainable processes. researchgate.net

Recent advances include the development of one-pot, multicomponent reactions that combine several synthetic steps into a single operation, reducing solvent waste and energy consumption. asianpubs.org Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically shorter reaction times and higher yields compared to conventional heating methods. researchgate.net Many of these reactions can be performed under solvent-free conditions, further enhancing their green credentials. asianpubs.org

The use of water as an eco-friendly solvent is a key focus in green chemistry, and several methods for imidazole synthesis have been adapted to aqueous media. organic-chemistry.orgnih.gov Researchers are also exploring the use of biodegradable and inexpensive bio-catalysts, such as lemon juice, to promote imidazole synthesis. researchgate.net These approaches avoid the use of hazardous organic solvents and toxic metal catalysts. researchgate.net The continuous development of novel catalysts and reaction conditions aims to improve the efficiency and environmental profile of imidazole synthesis, making these important heterocyclic compounds more accessible through sustainable methods. researchgate.net

Chemical Transformations and Reactivity of Methyl 4 Iodo 1h Imidazole 2 Carboxylate

Reactions at the Imidazole (B134444) Ring (C-4 Iodine Position)

The carbon-iodine bond at the C-4 position of the imidazole ring is a key site for synthetic manipulation. The electron-withdrawing nature of the adjacent nitrogen atom and the ester group influences the reactivity of this position, making it susceptible to a variety of transformations.

The iodo-substituent is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely employed to mediate the coupling of methyl 4-iodo-1H-imidazole-2-carboxylate with various partners.

Suzuki Coupling: This reaction involves the coupling of the iodoimidazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is highly effective for the formation of C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl substituents at the C-4 position. For instance, the coupling with arylboronic acids has been used to synthesize a range of 4-aryl-1H-imidazole-2-carboxylates.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C-4 position of the imidazole and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This methodology provides a direct route to 4-alkynyl-1H-imidazole-2-carboxylates, which are valuable intermediates in organic synthesis.

Heck Coupling: In the Heck reaction, the iodoimidazole is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction allows for the introduction of vinyl groups at the C-4 position, leading to the formation of 4-vinyl-1H-imidazole-2-carboxylates.

Stille Coupling: The Stille coupling involves the reaction of this compound with an organostannane reagent, catalyzed by a palladium complex. This reaction is particularly useful for creating C-C bonds with a wide range of organic groups, including alkyl, vinyl, aryl, and heteroaryl moieties.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Product |

| Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Methyl 4-aryl-1H-imidazole-2-carboxylate |

| Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Methyl 4-alkynyl-1H-imidazole-2-carboxylate |

| Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Methyl 4-vinyl-1H-imidazole-2-carboxylate |

| Organostannane | Pd(PPh₃)₄ | Methyl 4-substituted-1H-imidazole-2-carboxylate |

While palladium is the most common catalyst, other transition metals can also be utilized for cross-coupling reactions.

Copper-Catalyzed Coupling Reactions: Copper catalysts, often in the form of copper(I) salts, can mediate various coupling reactions. For example, the Ullmann condensation, a copper-catalyzed reaction, can be used to form C-N or C-O bonds by coupling the iodoimidazole with amines or alcohols.

The iodine atom at the C-4 position can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAAr) mechanism. The electron-deficient nature of the imidazole ring, enhanced by the ester group, facilitates this type of reaction. Common nucleophiles used in these reactions include alkoxides, thiolates, and amines, leading to the formation of 4-alkoxy, 4-thio, and 4-amino-1H-imidazole-2-carboxylates, respectively.

The C-4 iodo group can be exchanged with a metal, such as lithium, through a metal-halogen exchange reaction. Treatment of this compound with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures generates a highly reactive 4-lithio-1H-imidazole-2-carboxylate intermediate. This organometallic species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C-4 position.

Table 2: Electrophilic Quenching of 4-Lithio-1H-imidazole-2-carboxylate

| Electrophile | Functional Group Introduced |

| Aldehydes/Ketones | Hydroxyalkyl |

| Carbon dioxide | Carboxylic acid |

| Alkyl halides | Alkyl |

| Disulfides | Thioalkyl |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Stille)

Reactions Involving the Ester Functionality

The methyl ester group at the C-2 position is also amenable to various chemical transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then serve as a handle for further functionalization, such as amide bond formation.

Amidation: The ester can be directly converted to an amide by reaction with an amine. This reaction is often facilitated by heating or by the use of a catalyst.

Reduction: The ester can be reduced to the corresponding primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄). This transformation provides access to 2-(hydroxymethyl)-1H-imidazole derivatives.

Grignard Reaction: The reaction of the ester with Grignard reagents can lead to the formation of tertiary alcohols, where two identical alkyl or aryl groups from the Grignard reagent are added to the carbonyl carbon.

Table 3: Transformations of the Ester Functionality

| Reagent | Product |

| NaOH (aq) | 4-Iodo-1H-imidazole-2-carboxylic acid |

| R-NH₂ | 4-Iodo-1H-imidazole-2-carboxamide |

| LiAlH₄ | (4-Iodo-1H-imidazol-2-yl)methanol |

| RMgBr | 2-(Dialkyl/diaryl-hydroxymethyl)-4-iodo-1H-imidazole |

Hydrolysis to Carboxylic Acid

The ester functional group in this compound is susceptible to hydrolysis, a fundamental reaction that converts the ester into its corresponding carboxylic acid, 4-iodo-1H-imidazole-2-carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Under basic conditions, the reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide (B1231860) leaving group. Subsequent acidification of the resulting carboxylate salt yields the final carboxylic acid product. A similar process has been described for the hydrolysis of ethyl 1H-imidazole-4-carboxylate, which is converted to 1H-imidazole-4-carboxylic acid using a potassium hydroxide solution. masterorganicchemistry.com

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, methanol (B129727) is eliminated, and the carboxylic acid is formed.

Table 1: General Conditions for Hydrolysis of Imidazole Esters

| Catalyst | Reagents | General Conditions | Product |

| Base | aq. NaOH or KOH | Room temperature to reflux | 4-iodo-1H-imidazole-2-carboxylate salt |

| Acid | aq. HCl or H₂SO₄ | Reflux | 4-iodo-1H-imidazole-2-carboxylic acid |

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base.

In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. The new alcohol then attacks the carbonyl carbon, and after a series of proton transfers, methanol is eliminated.

Base-catalyzed transesterification involves the deprotonation of the incoming alcohol to form an alkoxide, which then acts as a nucleophile. The alkoxide attacks the carbonyl carbon of the methyl ester, leading to a tetrahedral intermediate that subsequently collapses to release methoxide and form the new ester. For this reaction to be efficient, the incoming alcohol is often used as the solvent to drive the equilibrium towards the product.

Amidation and Hydrazide Formation

The methyl ester group of this compound can be converted into amides and hydrazides through reactions with amines and hydrazine (B178648), respectively. These reactions are crucial for the synthesis of a diverse range of derivatives.

Amidation: The reaction with a primary or secondary amine typically requires heating and may be facilitated by a coupling agent. The amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of methanol to form the corresponding amide. The direct coupling of amines with carboxylate salts, which can be formed from the hydrolysis of the ester, using coupling agents like HBTU has been shown to be an efficient method for amide synthesis. nih.govresearchgate.netorganic-chemistry.org

Hydrazide Formation: The reaction with hydrazine (N₂H₄) or its hydrate (B1144303) leads to the formation of 4-iodo-1H-imidazole-2-carbohydrazide. This reaction generally proceeds under milder conditions than amidation. The resulting hydrazide is a valuable intermediate for the synthesis of various heterocyclic compounds. The formation of hydrazides from 1-hydroxy-1H-imidazole-2-carboxylates has been documented, suggesting a similar reactivity pattern for the title compound.

Table 2: Amidation and Hydrazide Formation from Imidazole Esters

| Reagent | Product Type | General Conditions |

| Primary/Secondary Amine | Amide | Heating, optional coupling agent |

| Hydrazine | Hydrazide | Room temperature or mild heating |

Reduction of the Ester Group

The ester group in this compound can be reduced to a primary alcohol, (4-iodo-1H-imidazol-2-yl)methanol. This transformation requires strong reducing agents.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.comchemistrysteps.comwizeprep.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of methoxide and a second hydride attack on the intermediate aldehyde.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not effective for the reduction of esters under standard conditions. wizeprep.compharmaguideline.com However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems.

Table 3: Reduction of Methyl Esters

| Reducing Agent | Solvent | Product | Reactivity |

| LiAlH₄ | Anhydrous Ether/THF | Primary Alcohol | High |

| NaBH₄ | Protic Solvents | No reaction (typically) | Low |

Reactions at the N-1 Methyl Group

The user's request for this section is based on a potential misinterpretation of the compound's name. "this compound" indicates a methyl ester at the 2-position and an iodine at the 4-position of a 1H-imidazole ring. The "1H" designation signifies that the nitrogen at position 1 bears a hydrogen atom and is unsubstituted. Therefore, there is no N-1 methyl group in the specified compound, and this section is not applicable.

Reactivity at the Imidazole Ring Nitrogens

The imidazole ring of this compound contains two nitrogen atoms with distinct reactivity. The N-1 nitrogen is pyrrole-like and acidic, while the N-3 nitrogen is pyridine-like and basic. researchgate.netnih.govresearchgate.net

The N-1 position, being unsubstituted, is the primary site for electrophilic attack, most notably alkylation. ciac.jl.cngoogle.comotago.ac.nzresearchgate.netresearchgate.net In the presence of a base, the N-1 proton can be abstracted to form an imidazolate anion, which is a potent nucleophile. This anion can then react with various electrophiles, such as alkyl halides, to introduce a substituent at the N-1 position. The choice of base and solvent can influence the regioselectivity of alkylation in unsymmetrically substituted imidazoles. otago.ac.nz

The N-3 nitrogen, with its lone pair of electrons in an sp² hybrid orbital, is the basic center of the molecule and is readily protonated by acids to form imidazolium (B1220033) salts. nih.gov

Comparative Reactivity with other Halogenated Imidazole Carboxylates (e.g., Bromo-analogs)

The reactivity of the carbon-halogen bond in this compound is a key feature, particularly in transition-metal-catalyzed cross-coupling reactions. The nature of the halogen atom significantly influences the rate and efficiency of these reactions.

In general, the reactivity of aryl halides in oxidative addition to a low-valent transition metal catalyst (a key step in many cross-coupling reactions) follows the order: I > Br > Cl > F. researchgate.netrsc.org This trend is attributed to the decreasing strength of the carbon-halogen bond down the group.

Therefore, this compound is expected to be more reactive than its bromo-analog, methyl 4-bromo-1H-imidazole-2-carboxylate, in a variety of palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds. arkat-usa.orgnih.govwikipedia.orgorganic-chemistry.orglibretexts.org

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds. researchgate.netorganic-chemistry.orgwikipedia.orgnih.govlibretexts.org

Heck Coupling: Reaction with alkenes to form C-C bonds. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. wikipedia.orgnih.govlibretexts.orgyoutube.comorganic-chemistry.org

The higher reactivity of the iodo-substituted imidazole allows these coupling reactions to proceed under milder conditions (e.g., lower temperatures, less reactive catalysts) compared to the bromo-analog. acs.org This difference in reactivity can be exploited for selective functionalization in molecules containing both iodo and bromo substituents.

Cycloaddition Reactions (e.g., Diels-Alder)

There is currently a lack of specific research data detailing the participation of this compound in cycloaddition reactions, including the Diels-Alder reaction. While cycloaddition reactions are a fundamental tool for the synthesis of various imidazole-containing compounds, the reactivity of this specific substituted imidazole in such transformations has not been extensively reported in available scientific literature. acs.orgnih.govrsc.org

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile. youtube.comyoutube.com For an imidazole derivative to act as the diene component, it would require the presence of a conjugated diene system within its structure. In the case of this compound, the core imidazole ring itself is aromatic and not a typical diene for Diels-Alder reactions. However, derivatives such as vinylimidazoles have been shown to participate in Diels-Alder reactions at room temperature. mdpi.comresearchgate.net

The synthesis of substituted imidazoles can be achieved through various cycloaddition strategies, such as [3+2] cycloaddition protocols. rsc.orgorganic-chemistry.orgrsc.org These methods are valuable for constructing the imidazole ring itself from different precursors. For instance, the reaction of imines with acid chlorides and nitriles can proceed via a 1,3-dipolar cycloaddition to form highly substituted imidazoles. acs.orgnih.gov

While the general reactivity of imidazoles in cycloadditions is documented, the specific influence of the iodo- and methyl carboxylate substituents on the dienophilic or dienic character of this compound remains an area for further investigation. The electron-withdrawing nature of the methyl carboxylate group and the presence of the bulky iodo substituent would be expected to influence the electronic and steric properties of the imidazole ring, thereby affecting its potential reactivity in cycloaddition reactions. However, without specific experimental data, any discussion on its behavior in Diels-Alder or other cycloaddition reactions would be speculative.

Further research is required to explore and characterize the potential of this compound to undergo cycloaddition reactions and to determine the resulting product structures and yields.

Advanced Spectroscopic and Structural Characterization of Methyl 4 Iodo 1h Imidazole 2 Carboxylate

X-ray Diffraction (XRD) Crystallography

X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a single crystal of the compound, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density. From this model, the precise positions of the atoms in the crystal lattice can be determined, as well as the bond lengths, bond angles, and other key structural parameters.

While a specific crystal structure for Methyl 4-iodo-1H-imidazole-2-carboxylate is not available, it is anticipated that the imidazole (B134444) ring would be essentially planar. The positions of the methyl carboxylate group at the 2-position and the iodine atom at the 4-position would be determined with high precision. Key structural parameters that would be obtained from such an analysis are presented in the hypothetical data table below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Anticipated Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 10 |

| c (Å) | 12 - 18 |

| β (°) | 90 - 105 |

| Volume (ų) | 800 - 1200 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.8 - 2.0 |

| R-factor | < 0.05 |

This table is illustrative and not based on experimental data.

In the solid state, molecules of this compound would be expected to interact through a variety of non-covalent forces. The imidazole ring contains both a hydrogen bond donor (the N-H group) and acceptors (the nitrogen atoms). Therefore, hydrogen bonding is expected to be a dominant feature in the crystal packing.

The arrangement of molecules in the crystal lattice, or crystal packing, would be a result of the interplay between the various intermolecular forces, including hydrogen bonding, halogen bonding, and van der Waals interactions. It is likely that the molecules would form extended networks or chains through these interactions. The planarity of the imidazole ring might also facilitate π-π stacking interactions between adjacent rings, further stabilizing the crystal structure. The specific packing motif would determine the macroscopic properties of the crystal, such as its shape, melting point, and solubility.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower energy (ground state) to higher energy (excited state) orbitals. The UV-Visible spectrum of an imidazole derivative is typically characterized by absorption bands arising from π → π* and n → π* electronic transitions.

For this compound, the π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are expected to be the most intense. These are typically observed in the range of 200-300 nm for imidazole and its derivatives. The n → π* transitions, involving the promotion of a non-bonding electron (from a nitrogen lone pair) to a π* antibonding orbital, are generally weaker and may be observed as a shoulder on the more intense π → π* bands. The presence of the iodine atom and the methyl carboxylate group, as substituents on the imidazole ring, would be expected to cause a shift in the absorption maxima (λmax) compared to unsubstituted imidazole.

Table 2: Anticipated Electronic Transitions for this compound

| Transition Type | Expected λmax Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | 210 - 240 | 5,000 - 15,000 |

| n → π* | 260 - 290 | 100 - 1,000 |

This table is illustrative and based on general knowledge of similar compounds, not on experimental data for the title compound.

Computational and Theoretical Studies on Methyl 4 Iodo 1h Imidazole 2 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scielo.org.mxscielo.org.mx For Methyl 4-iodo-1H-imidazole-2-carboxylate, DFT calculations are instrumental in predicting its geometry, spectroscopic properties, and reactivity. mdpi.com Functionals such as B3LYP are commonly paired with basis sets like 6-311+G(d,p) to perform these calculations, providing a balance between accuracy and computational cost. irjweb.com

Geometry optimization is a fundamental computational procedure used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. mdpi.com For this compound, this analysis would involve calculating key structural parameters. The process provides insights into the molecule's conformation by determining bond lengths, bond angles, and dihedral angles. nih.gov While specific experimental data for this molecule are not available in the cited literature, a theoretical study would yield precise values for these parameters.

An illustrative table of what such calculated data would look like is presented below. These values are essential for understanding the steric and electronic effects of the iodo, methyl, and carboxylate groups on the imidazole (B134444) ring.

Table 1: Predicted Geometrical Parameters for this compound This table is illustrative and shows the type of data obtained from DFT geometry optimization.

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C2-N1 | 1.38 |

| C4-I | 2.10 | |

| C2-C(O)OCH3 | 1.50 | |

| N1-H | 1.01 | |

| **Bond Angles (°) ** | N1-C2-N3 | 110.5 |

| C5-C4-I | 125.0 | |

| C2-C(O)-O | 124.0 | |

| Dihedral Angles (°) | H-N1-C2-N3 | 180.0 |

Data is hypothetical and for illustrative purposes only.

Theoretical vibrational frequency calculations are performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. nih.govnih.gov Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. nih.gov For this compound, this analysis would help in assigning the peaks observed in an experimental IR spectrum.

Key vibrational modes would include the N-H stretch of the imidazole ring, C=O stretching of the ester group, C-I stretching, and various C-N and C-C ring vibrations. Comparing the computed spectrum with experimental results allows for a detailed confirmation of the molecule's structure. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table is illustrative, showing representative data from vibrational frequency calculations.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Imidazole Ring | 3450 |

| C-H Stretch | Methyl Group | 2980 |

| C=O Stretch | Ester Carbonyl | 1725 |

| C=N Stretch | Imidazole Ring | 1580 |

Data is hypothetical and for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.comnih.gov

For this compound, FMO analysis would reveal the distribution of electron density. The HOMO is expected to be localized over the electron-rich imidazole ring and the iodine atom, while the LUMO would likely be distributed over the electron-withdrawing carboxylate group and the imidazole ring. This distribution helps predict how the molecule will interact with other species. researchgate.net

Table 3: Predicted Frontier Molecular Orbital Energies This table is illustrative and contains representative values for FMO analysis.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

Data is hypothetical and for illustrative purposes only.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. nih.govresearchgate.net The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.govresearchgate.net Green areas represent neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylate group and the nitrogen atoms of the imidazole ring, identifying them as nucleophilic centers. Conversely, positive potential (blue) would be expected around the hydrogen atom attached to the nitrogen (N-H), making it a site for deprotonation or hydrogen bonding. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ajchem-a.comresearchgate.net An MD simulation for this compound could provide insights into its conformational flexibility and its interactions with its environment, such as a solvent or a biological macromolecule like a protein. ajchem-a.com By simulating the molecule's behavior in an aqueous solution, for instance, researchers can analyze its solvation, stability, and how it forms hydrogen bonds with water molecules. researchgate.net Such simulations are crucial for understanding how the molecule might behave in a biological system, complementing findings from molecular docking studies. ajchem-a.com

Quantum Chemical Descriptors and Reactivity Prediction

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. irjweb.com These descriptors provide a theoretical basis for predicting chemical behavior. Key descriptors for this compound would include:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons, calculated as χ² / (2η).

These parameters help in systematically comparing the reactivity of this compound with other related compounds.

Table 4: Predicted Quantum Chemical Descriptors This illustrative table shows descriptors calculated from the hypothetical HOMO/LUMO energies in Table 3.

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Ionization Potential (I) | -E(HOMO) | 6.50 |

| Electron Affinity (A) | -E(LUMO) | 1.80 |

| Electronegativity (χ) | (I+A)/2 | 4.15 |

| Chemical Hardness (η) | (I-A)/2 | 2.35 |

| Chemical Softness (S) | 1/η | 0.43 |

Data is hypothetical and for illustrative purposes only.

Conformational Analysis and Tautomerism Studies

The three-dimensional arrangement of atoms and the potential for isomeric forms are fundamental to a molecule's reactivity and biological interactions. Computational methods are invaluable for exploring these aspects of this compound.

Conformational Analysis: The flexibility of this compound primarily arises from the rotation around the single bond connecting the ester group to the imidazole ring. Conformational analysis aims to identify the most stable arrangement of these groups in space, known as the lowest energy conformer.

A common computational approach is to perform a Potential Energy Surface (PES) scan. nih.gov This involves systematically rotating the dihedral angle of the ester group relative to the imidazole ring and calculating the molecule's potential energy at each incremental step. The resulting data, when plotted, reveals the energy profile of the rotation, highlighting energy minima and maxima. The conformer corresponding to the global energy minimum is considered the most stable and predominant conformation under standard conditions. For imidazole derivatives, these calculations are typically performed using DFT methods, such as B3LYP, with an appropriate basis set (e.g., 6-311G(d,p)). tandfonline.com The identification of multiple local minima on the PES scan indicates the existence of several stable conformers. nih.gov

Tautomerism Studies: Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton. The imidazole ring of this compound can exhibit prototropic tautomerism, with the hydrogen atom on the nitrogen moving between the N-1 and N-3 positions.

Computational chemistry can predict the relative stability of these tautomers. researchgate.net By optimizing the geometry of each tautomeric form and calculating their respective electronic energies, it is possible to determine which isomer is more energetically favorable. The tautomer with the lower calculated energy is predicted to be the more stable and abundant form. researchgate.net DFT and ab initio methods are employed to compute the relative energies and thermodynamic properties of the tautomers in the gas phase and in different solvents, providing a comprehensive understanding of the tautomeric equilibrium. researchgate.net The Natural Bond Orbital (NBO) analysis can further elucidate the electronic differences and donor-acceptor interactions within each tautomer. researchgate.net

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics, telecommunications, and data storage. analis.com.my Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules like imidazole derivatives. tandfonline.comresearchgate.net

The key parameters that quantify a molecule's NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A high value for these parameters, especially the hyperpolarizability, suggests that the molecule could be a promising NLO material. researchgate.net These properties are calculated based on the molecule's electronic structure in response to an external electric field.

Below is a table showing representative computationally predicted NLO properties for a related imidazole derivative, imidazole-2-carboxaldehyde, calculated using DFT (B3LYP/6-311G).

| Property | Symbol | Calculated Value | Unit |

| Dipole Moment | μ | 6.65 | Debye |

| Mean Polarizability | ⟨α⟩ | - | esu |

| First-Order Hyperpolarizability | β | - | esu |

Note: Specific values for polarizability and hyperpolarizability for imidazole-2-carboxaldehyde were not provided in the source material, but their high values were noted as validating the NLO behavior. researchgate.net

Molecular Docking for Ligand-Receptor Interaction Analysis (Focus on methodological aspects)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. ekb.eg This method is fundamental in drug discovery for understanding interactions and predicting the binding affinity of potential drug candidates. nih.govmdpi.com For this compound, molecular docking can be used to explore its potential interactions with various biological targets.

The methodological aspects of a typical molecular docking study involve several key steps:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). researchgate.net The protein structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges to the atoms. The active site, or binding pocket, where the ligand is expected to bind, is identified and defined.

Preparation of the Ligand: The 3D structure of the ligand, in this case, this compound, is generated and its geometry is optimized to find the lowest energy conformation. This is often done using DFT or other quantum mechanical methods. ekb.eg

Docking Simulation: Using specialized software (e.g., AutoDock, GOLD), the ligand is placed into the defined active site of the receptor. The program then explores various possible conformations and orientations of the ligand within the binding site, calculating a score for each pose. This scoring function estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov The pose with the lowest binding energy is generally considered the most favorable and stable binding mode.

Analysis of Results: The results of the docking simulation are analyzed to understand the nature of the ligand-receptor interactions. This involves identifying specific interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site. nih.gov Visualization tools are used to inspect the docked complex and the key interactions that stabilize the binding. This analysis provides insights into why the ligand binds to the protein and can guide the design of more potent derivatives.

Applications of Methyl 4 Iodo 1h Imidazole 2 Carboxylate As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Heterocyclic Scaffolds

The primary utility of Methyl 4-iodo-1H-imidazole-2-carboxylate in the synthesis of complex heterocyclic scaffolds lies in its capacity to undergo various cross-coupling reactions. The carbon-iodine bond is particularly amenable to reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings, which are fundamental for creating intricate molecular frameworks.

In a typical Suzuki-Miyaura coupling reaction, the iodo-imidazole is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 4-position of the imidazole (B134444) ring, leading to the formation of biaryl or heteroaryl-imidazole structures. These structures are common motifs in many biologically active compounds.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | 4-Aryl-1H-imidazole-2-carboxylate |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | 4-Alkynyl-1H-imidazole-2-carboxylate |

| Heck | Alkene | Pd(OAc)₂ | 4-Alkenyl-1H-imidazole-2-carboxylate |

This table represents typical conditions and outcomes for cross-coupling reactions involving iodo-heterocycles.

Similarly, Sonogashira coupling with terminal alkynes introduces an alkynyl group, which can then be further manipulated. For instance, the resulting 4-alkynyl imidazole can undergo cyclization reactions to form fused heterocyclic systems, such as imidazo[4,5-c]pyridines or other related scaffolds. The ability to build such fused-ring systems is critical in medicinal chemistry for exploring new chemical space.

Precursor for Advanced Functional Materials

The imidazole core is a component of various functional materials, including ionic liquids, metal-organic frameworks (MOFs), and conductive polymers. This compound serves as a valuable precursor for creating tailored building blocks for these materials.

Through cross-coupling reactions, conjugated systems can be attached to the imidazole ring, creating molecules with interesting photophysical properties. For example, coupling with thiophene (B33073) or fluorene (B118485) derivatives can produce materials that are investigated for their applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ester group can be hydrolyzed to the corresponding carboxylic acid, which is a common linker for the construction of MOFs. The resulting imidazole-2,4-dicarboxylic acid derivative can coordinate with metal ions to form porous, crystalline structures with potential applications in gas storage and catalysis.

Enabling Fragment in Ligand Synthesis

In the field of medicinal chemistry and coordination chemistry, the imidazole moiety is a well-known coordinating group for various metal ions and a key component of many enzyme inhibitors. This compound is an excellent starting material for the synthesis of complex ligands.

The ester group at the C2 position can be easily converted into an amide by reacting it with a primary or secondary amine. This amidation reaction is a straightforward way to introduce additional diversity and binding elements. The resulting amide N-H can act as a hydrogen bond donor, which is often crucial for binding to biological targets like kinases or proteases.

Furthermore, the iodine at the C4 position allows for the introduction of larger, more complex fragments via cross-coupling, which can be designed to interact with specific pockets of a protein's active site. This "fragment-based" approach, where different functionalities are introduced in a stepwise manner, is a powerful strategy in modern drug discovery.

Utility in Diversifying Imidazole Libraries

The creation of compound libraries is a cornerstone of high-throughput screening for the discovery of new drug candidates. This compound is an ideal scaffold for generating a diverse library of imidazole derivatives.

Starting from this single precursor, a multitude of different compounds can be synthesized through a divergent synthetic strategy. One can envision a two-dimensional diversification approach. In the first dimension, a variety of groups are introduced at the C4 position using a panel of different coupling partners in reactions like the Suzuki or Sonogashira coupling. In the second dimension, the ester at the C2 position is reacted with a library of different amines to generate a diverse set of amides.

Table 2: Diversification Strategy for Imidazole Libraries

| Diversification Point | Reaction | Reagents |

|---|---|---|

| C4-Position | Suzuki Coupling | Library of Boronic Acids |

| C2-Position | Amidation | Library of Amines |

This systematic approach can rapidly generate hundreds or thousands of unique compounds from a single, readily accessible starting material, which can then be screened for biological activity. The ability to easily modify multiple positions on the imidazole ring makes this compound a powerful tool for chemical biology and drug discovery.

Future Perspectives and Emerging Research Avenues for Methyl 4 Iodo 1h Imidazole 2 Carboxylate

Development of Novel and Sustainable Synthetic Routes

The future synthesis of Methyl 4-iodo-1H-imidazole-2-carboxylate is poised to move beyond traditional methods towards more efficient and environmentally benign processes. Current research in heterocyclic chemistry emphasizes "green" methodologies that reduce waste, energy consumption, and the use of hazardous materials. researchgate.netbohrium.com

Future synthetic strategies could incorporate a variety of sustainable techniques:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the construction of the imidazole (B134444) core. researchgate.net Several protocols for creating substituted imidazoles using microwave irradiation have been successfully developed. mdpi.com

Ultrasonic Irradiation: Sonochemistry has emerged as a powerful tool for accelerating reactions and increasing yields in the synthesis of imidazole-based compounds, often under milder conditions than conventional methods. nih.gov

Biocatalysis: The use of whole-cell or isolated enzyme systems offers a highly selective and sustainable route. For instance, a whole-cell approach has been successfully used to synthesize 4-iodoimidazole-ribonucleoside, demonstrating the potential for biocatalysis in creating complex iodinated imidazoles. researchgate.net

One-Pot, Multi-Component Reactions: Designing a synthesis where multiple bonds are formed in a single reaction vessel without isolating intermediates streamlines the process. organic-chemistry.org Combining the formation of the imidazole ring with subsequent iodination and carboxylation steps in a one-pot procedure would represent a significant leap in efficiency.

A comparative look at potential synthetic approaches is detailed in the table below.

| Synthetic Strategy | Key Advantages | Potential Challenges |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. researchgate.net | Scalability for industrial production may require specialized equipment. |

| Sonochemistry | Enhanced reaction rates, milder conditions, improved yields. nih.gov | Requires specific ultrasonic equipment; efficiency can be solvent-dependent. |

| Biocatalysis | High selectivity (regio- and stereoselectivity), environmentally friendly (aqueous media, mild conditions). researchgate.net | Enzyme discovery and optimization can be time-consuming; substrate scope may be limited. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, easy scalability, integration of synthesis and purification. nih.govresearchgate.net | Initial setup cost; potential for channel clogging with insoluble intermediates. |

Exploration of Unconventional Reactivity Pathways

The functional groups of this compound—the iodo-group, the ester, and the imidazole core—offer a rich playground for exploring novel chemical transformations beyond standard cross-coupling and functional group interconversions.

Future research could focus on:

Hypervalent Iodine Chemistry: The iodine atom on the imidazole ring can be oxidized to a hypervalent state, creating highly reactive intermediates. nih.gov These hypervalent iodo-imidazoles could serve as powerful reagents for unique transformations, such as arylations or cyclizations, potentially avoiding the need for transition metal catalysts. nih.gov The study of ethynylbenziodoxolone (EBX) reagents, a class of hypervalent iodine compounds, has revealed unexpected reactivity, suggesting that similar surprising pathways could be uncovered for iodo-imidazoles. researchgate.net

Iodine-Mediated Cyclizations: The iodine substituent can act as a trigger for intramolecular cyclization reactions, enabling the construction of complex, fused heterocyclic systems. mdpi.com By designing precursors with appropriate tethered nucleophiles, the iodo-imidazole core could serve as a linchpin for building novel polycyclic scaffolds of interest in medicinal chemistry.

Radical Chemistry: The C-I bond can be homolytically cleaved to generate imidazole-centered radicals. Mechanistic studies have confirmed the viability of iodine-catalyzed radical reactions on imidazole oxides. acs.org Exploring the radical reactivity of this compound could open new avenues for C-H functionalization and the formation of complex carbon-carbon or carbon-heteroatom bonds.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous-flow synthesis represents a major advancement in chemical manufacturing, offering improved safety, consistency, and scalability. nih.gov The synthesis of imidazole fragments, such as those used in the production of pharmaceuticals like Daclatasvir, has already been successfully demonstrated in continuous-flow systems. researchgate.net

Applying this technology to this compound could provide several benefits:

Enhanced Safety: Many synthetic steps, particularly iodination or reactions involving unstable intermediates, can be performed more safely in the small, controlled environment of a microreactor.

Precise Control: Flow reactors allow for exact control over parameters like temperature, pressure, and residence time, leading to higher selectivity and yields.

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period or "numbering up" by running multiple reactors in parallel.

Integrated Processes: Flow chemistry enables the "telescoping" of multiple reaction and purification steps into a single, continuous process without the need for manual isolation of intermediates, significantly improving efficiency. nih.gov

Advanced Materials Science Applications Beyond Current Scope

The unique electronic and structural properties of the imidazole ring make it a privileged scaffold in materials science. irjmets.com The specific substitution pattern of this compound suggests its potential as a building block for novel functional materials.

Emerging research could explore its use in:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The imidazole nitrogen atoms and the carboxylate group are excellent coordinating sites for metal ions. This compound could be used as an organic linker to construct MOFs with tailored pore sizes and functionalities for applications in gas storage, catalysis, or sensing.

Organic Electronics: The electron-rich imidazole core, modified with electron-withdrawing (carboxylate) and polarizable (iodo) groups, could be a precursor for organic semiconductors or dye molecules used in solar cells and OLEDs.

High-Performance Polymers: Imidazole derivatives are used as curing agents and accelerators in epoxy resins, influencing their dielectric and energy storage properties. researchgate.net The specific structure of this compound could be leveraged to create polymers with enhanced thermal stability, breakdown strength, or other desirable electrical properties.

Mechanistic Investigations of Complex Transformations

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The future study of this compound will benefit greatly from detailed mechanistic investigations, combining both computational and experimental approaches.

Key areas for investigation include:

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict reactivity, elucidate reaction pathways, and understand the electronic structure of intermediates and transition states. researchgate.netresearchgate.net Such studies can guide experimental design and explain observed selectivity.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and EPR, can be used to detect transient intermediates. For example, EPR spectroscopy was used to confirm the existence of radical intermediates in an iodine-catalyzed amination of imidazole oxides. acs.org

Kinetic Studies: Analyzing reaction rates under various conditions can help to determine the rate-limiting step and provide insight into the roles of catalysts and reagents, leading to more rational process optimization.

By focusing on these emerging research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a key component for next-generation technologies and complex molecular architectures.

Q & A

Basic: What are the standard synthetic routes for Methyl 4-iodo-1H-imidazole-2-carboxylate, and how can iodination efficiency be monitored?

Answer:

The synthesis typically involves a two-step process: (1) preparation of the imidazole carboxylate scaffold via cyclization of α-amino ketones or via multicomponent reactions (e.g., using glyoxal, ammonia, and methyl cyanoacetate), followed by (2) regioselective iodination at the 4-position using iodine or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃). Iodination efficiency can be monitored via <sup>1</sup>H NMR by tracking the disappearance of the proton at the 4-position and the emergence of a deshielded singlet for the iodinated product. LC-MS or iodine-specific staining (e.g., starch-iodine tests) can also validate completeness .

Basic: How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic methods?

Answer:

- X-ray crystallography : Use SHELXL for refinement to confirm regiochemistry (4- vs. 5-iodo) and carboxylate orientation. The heavy iodine atom provides strong anomalous scattering, aiding in phase determination .

- NMR : <sup>13</sup>C NMR can distinguish between N-H (imidazole) and ester carbonyls (δ ~160-165 ppm vs. δ ~165-170 ppm). <sup>1</sup>H-<sup>15</sup>N HMBC correlations help confirm tautomeric forms .

Basic: What are the key stability considerations for storing this compound?

Answer:

The compound is sensitive to:

- Light : Iodoimidazoles undergo photolytic dehalogenation. Store in amber vials under inert gas (Ar/N₂).

- Moisture : Hydrolysis of the ester group occurs in aqueous media. Use anhydrous solvents (e.g., THF, DMF) and molecular sieves for long-term storage.

- Temperature : Decomposes above 80°C. Stability data (TGA/DSC) should be collected to define safe handling ranges .

Advanced: How can reaction conditions be optimized to minimize byproducts during iodination?

Answer:

Byproduct formation (e.g., diiodinated species or ester hydrolysis) can be mitigated via:

- Solvent screening : Polar aprotic solvents (e.g., DMF, DCE) improve iodination regioselectivity.

- Catalyst tuning : FeCl₃ vs. ZnI₂ alters electrophilicity; lower catalyst loading (5 mol%) reduces side reactions.

- Stoichiometry control : Use 1.1 equiv NIS to avoid excess iodine incorporation.

- Kinetic studies : In-situ FTIR or Raman spectroscopy monitors reaction progress to terminate at optimal conversion .

Advanced: How should researchers address contradictions in reported biological activity data for structurally analogous imidazole carboxylates?

Answer:

Contradictions (e.g., varying IC₅₀ values in enzyme assays) may arise from:

- Tautomerism : Imidazole N-H vs. N-alkylation alters binding. Use X-ray structures or computational models (DFT) to predict dominant tautomers .

- Assay conditions : pH affects ionization of the carboxylate. Standardize buffers (e.g., PBS at pH 7.4 vs. acetate at pH 5.0).

- Metabolite interference : LC-MS/MS can identify degradation products (e.g., hydrolyzed carboxylic acid) that may inhibit/activate off-target proteins .

Advanced: What strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes)?

Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to predict binding modes. The iodine atom’s van der Waals radius may occupy hydrophobic pockets .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry.

- Site-directed mutagenesis : Replace residues in the active site (e.g., His, Asp) to validate docking predictions .

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. The 4-iodo position is primed for Suzuki-Miyaura coupling (Pd-catalyzed).

- Solvent modeling : COSMO-RS predicts solubility and stability of intermediates.

- Kinetic simulations : Use Arrhenius plots to optimize reaction temperatures for C-I bond activation .

Advanced: What analytical workflows are suitable for detecting trace impurities in synthesized batches?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.